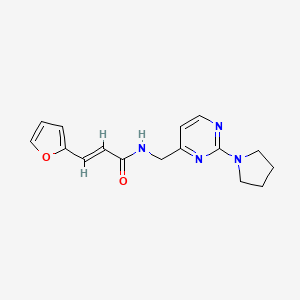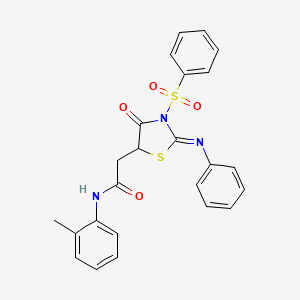![molecular formula C20H18N6OS B2383052 N-(2-methylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 886921-07-9](/img/structure/B2383052.png)
N-(2-methylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-methylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide” is a complex organic compound. It contains several functional groups including an amide group (-CONH2), a sulfanyl group (-SH), a pyrrole ring, a pyridine ring, and a 1,2,4-triazole ring .
Molecular Structure Analysis
The molecular formula of this compound is C20H18N6OS, and its molecular weight is 390.46152 . The presence of multiple rings in the structure suggests that it may exhibit aromaticity, which can affect its chemical behavior.Scientific Research Applications
Antimicrobial Applications
Research on derivatives of the specified compound demonstrates significant antimicrobial activity. A study by MahyavanshiJyotindra et al. (2011) synthesized a series of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide and screened them for in-vitro antibacterial, antifungal, and anti-tuberculosis activity. The synthesized compounds exhibited varied levels of effectiveness against these pathogens, highlighting the compound's potential as a base for developing new antimicrobial agents (MahyavanshiJyotindra, A. ParmarKokila, & K. MahatoAnil, 2011).
Anticancer Applications
Another significant application of this compound is in the field of anticancer research. Xiao-meng Wang et al. (2015) explored modifications of a related compound, N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, by replacing the acetamide group with alkylurea to evaluate anticancer effects and toxicity. The study found that several synthesized compounds showed potent antiproliferative activities against human cancer cell lines, suggesting the potential of these derivatives as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Antiviral Applications
The antiviral applications of derivatives of the mentioned compound have also been investigated. M. Wujec et al. (2011) synthesized 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives and evaluated their antiviral and virucidal activities against human adenovirus type 5 and ECHO-9 virus. The study revealed that some newly synthesized derivatives could reduce viral replication of both tested viruses, indicating their potential as antiviral agents (M. Wujec et al., 2011).
properties
IUPAC Name |
N-(2-methylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-15-7-2-3-9-17(15)22-18(27)14-28-20-24-23-19(16-8-6-10-21-13-16)26(20)25-11-4-5-12-25/h2-13H,14H2,1H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSIWUGEQVHVNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2382970.png)


![3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide](/img/structure/B2382975.png)
![(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid](/img/structure/B2382977.png)

![1-[4-(Azepan-1-ylsulfonyl)phenyl]-2-bromoethanone](/img/structure/B2382980.png)

![N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2382983.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2382988.png)
![1-[(2-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B2382989.png)
![3,6-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B2382991.png)